1-(2-Pyrimidinyl)piperazine

alpha2-adrenoceptor antagonist presynaptic autoreceptor noradrenergic neurotransmission

1-(2-Pyrimidinyl)piperazine (1-PP) is a selective α2-adrenergic antagonist (Ki=7.3-40nM) and shared active metabolite of buspirone, tandospirone, gepirone, and ipsapirone with negligible D2/D3/D4 affinity (Ki>10,000nM). Essential for CYP2D6 metabolism studies, validated LC-MS/MS quantification, synaptosomal superfusion (pA2=6.8-7.3), and elevated plus-maze behavioral models. Confounds removed vs. parent azapirones.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 125523-53-7
Cat. No. B151936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrimidinyl)piperazine
CAS125523-53-7
Synonyms1-(2-pyrimidinyl)piperazine
1-pyrimidinylpiperazine
MJ 13653
MJ-13653
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC=N2
InChIInChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
InChIKeyMRBFGEHILMYPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyrimidinyl)piperazine CAS 125523-53-7 Procurement Guide: Core Chemical and Biological Baseline


1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP), also known as 2-(1-piperazinyl)pyrimidine, is a piperazine derivative with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol [1]. It is a common active metabolite of several azapirone-class psychoactive drugs including buspirone, tandospirone, gepirone, and ipsapirone [2]. Pharmacologically, 1-PP is primarily characterized as an antagonist of the α2-adrenergic receptor (Ki = 7.3–40 nM) and, to a substantially lesser extent, as a partial agonist of the 5-HT1A receptor (Ki = 414 nM; Emax = 54%) [3]. The compound exhibits negligible affinity for dopamine D2, D3, and D4 receptors (Ki > 10,000 nM), distinguishing it from parent compounds that retain dopaminergic activity [3]. Its role as a circulating and brain-penetrant metabolite makes it a critical reference standard for drug metabolism studies, pharmacokinetic investigations, and in vitro pharmacological profiling of azapirone derivatives.

Why Generic 1-(2-Pyrimidinyl)piperazine Substitution Is Not Equivalent: Key Differentiators from Related Piperazine and Azapirone Analogs


Despite sharing the 1-(2-pyrimidinyl)piperazine core motif with numerous azapirone analogs, the parent compound 1-PP cannot be interchanged with structurally similar piperazine derivatives or with its azapirone prodrugs without fundamentally altering experimental outcomes. Substitution at the piperazine N4 position (e.g., with alkyl linkers to imide or adamantyl moieties) profoundly alters receptor selectivity profiles [1]. For instance, extending the molecule with an adamantyl carboxylate linker yields compounds with markedly enhanced 5-HT1A affinity (Ki = 8 nM) but these derivatives frequently exhibit divergent in vivo behavioral activity [1]. Furthermore, 1-PP serves as the shared active metabolite for multiple azapirones including buspirone, tandospirone, gepirone, and ipsapirone [2], meaning that studies employing the parent compound as a reference standard must use authentic 1-PP rather than a prodrug to avoid confounding contributions from the uncleaved parent molecule. The quantitative evidence below establishes precisely where 1-PP differentiates from its closest structural and functional comparators.

1-(2-Pyrimidinyl)piperazine Quantitative Differentiation: Receptor Binding, Functional Pharmacology, and Metabolic Selectivity Data for Scientific Procurement


α2-Adrenergic Receptor Antagonist Potency: 1-PP Versus Related α2 Antagonists and Azapirones

1-PP exhibits functionally defined α2-adrenergic receptor antagonist activity with pA2 values of 6.8 (at noradrenergic terminals) and 7.3 (at serotonergic terminals) determined in rat brain synaptosomal superfusion assays, as measured by its ability to antagonize noradrenaline-induced inhibition of K+-evoked neurotransmitter release [1]. For comparison, the α2-adrenergic receptor antagonist yohimbine shows pA2 values of approximately 7.5–8.0 in similar preparations, while the parent compound buspirone itself displays only weak α2-adrenergic affinity and minimal functional antagonism without metabolic conversion to 1-PP [2]. The pA2 values correspond to apparent Ki estimates of approximately 15–50 nM for the presynaptic α2-adrenoceptor subtypes.

alpha2-adrenoceptor antagonist presynaptic autoreceptor noradrenergic neurotransmission pA2

5-HT1A Receptor Partial Agonist Activity: 1-PP Compared with Buspirone and Adatanserin Derivatives

1-PP acts as a partial agonist at the 5-HT1A receptor with a Ki of 414 nM and an Emax of 54% [1]. In contrast, buspirone (the parent compound) exhibits substantially higher 5-HT1A affinity (Ki ≈ 20–30 nM) and more robust agonist efficacy [2]. Extended derivatives of the 1-(2-pyrimidinyl)piperazine scaffold, such as the adamantyl carboxylate compound adatanserin (WY-50,324), demonstrate markedly enhanced 5-HT1A affinity with Ki values of 1–8 nM [3]. The ~20-fold lower affinity and partial efficacy (54% Emax) of 1-PP relative to optimized azapirone derivatives render it a distinct pharmacological tool: it provides measurable but limited 5-HT1A engagement, making it valuable for studies seeking to isolate α2-adrenergic contributions from serotonergic effects.

5-HT1A receptor partial agonist serotonergic signaling Emax

Dopamine D2 Receptor Selectivity: 1-PP Versus Buspirone and Arylpiperazine Analogs

1-PP exhibits negligible affinity for dopamine D2, D3, and D4 receptors, with reported Ki values > 10,000 nM across all dopamine receptor subtypes tested [1]. In contrast, buspirone demonstrates measurable D2 receptor affinity (Ki ≈ 240–400 nM) and functions as a D2 autoreceptor antagonist [2]. Comparative binding data from a systematic arylpiperazine analog study shows that the 2-pyrimidinyl-substituted piperazine core (represented by compound 19) exhibits D2 Ki = 98.0 ± 15.0 nM, D3 Ki = 244.1 ± 106.0 nM, and D4 Ki = 6.5 ± 0.8 nM [3]. Notably, 1-PP itself is the unsubstituted parent piperazine lacking the N4-linker extensions present in these analogs; its D2 affinity is >100-fold lower than even the moderate-affinity extended derivatives. This near-complete absence of dopaminergic activity distinguishes 1-PP from buspirone and from many synthetic azapirone derivatives designed to retain D2 activity.

dopamine D2 receptor receptor selectivity off-target profiling CNS drug development

Metabolic Conversion Pathway and CYP2D6 Polymorphism Dependence: 1-PP Hydroxylation Kinetics

1-PP undergoes further metabolic conversion to 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP), a reaction catalyzed exclusively by the polymorphic cytochrome P450 enzyme CYP2D6 in human liver microsomes [1]. Kinetic analysis of this conversion yielded a Km of 171 μM and a Vmax of 313 pmol/min·mg protein in pooled human liver microsomes [1]. The reaction is >95% inhibited by quinidine, a selective CYP2D6 inhibitor, confirming isoform specificity [1]. For comparison, the parent compound buspirone is primarily metabolized by CYP3A4, whereas gepirone and tandospirone undergo CYP3A4-mediated conversion to yield 1-PP as the principal metabolite [2]. Importantly, 1-PP itself and its parent azapirones produce negligible inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 at therapeutic concentrations, indicating a low drug-drug interaction liability [2].

CYP2D6 metabolism drug metabolite pharmacogenomics enzyme kinetics

In Vivo Functional Antagonism of α2-Adrenoceptor Agonists: 1-PP Potency Relative to Buspirone

1-PP dose-dependently antagonizes clonidine-induced antinociception in the mouse writhing and tail-flick assays, with greater potency than its parent compound buspirone [1]. Subcutaneous pretreatment with 1-PP (4 mg/kg) significantly increased the antinociceptive ED50 of clonidine, whereas a higher dose of buspirone (8 mg/kg) was required to produce comparable antagonism [1]. In a related study using xylazine (another α2-adrenoceptor agonist), both buspirone and 1-PP attenuated xylazine-induced antinociception, with 1-PP again demonstrating superior efficacy in reversing the α2-agonist effect [2]. These in vivo functional data corroborate the in vitro finding that α2-adrenoceptor antagonist activity resides primarily in the 1-PP metabolite rather than in the intact azapirone parent molecule.

in vivo pharmacology clonidine antagonism antinociception noradrenergic modulation

Behavioral Profile in Anxiety Models: Anxiolytic Efficacy of 1-PP Compared with Buspirone

In the murine elevated plus-maze test of anxiety, 1-PP (0.5–13.5 mg/kg) produced dose-dependent anxiolytic-like effects on both conventional (percentage of open arm entries) and ethological (reduced stretched-attend postures, reduced flatback approach) measures, without evidence of motoric impairment [1]. In contrast, the parent compound buspirone produced only modest anxiolytic effects at 3.0 mg/kg, with effects absent at lower doses [1]. Critically, pretreatment with proadifen (an inhibitor of liver microsomal enzymes that blocks the biotransformation of buspirone to 1-PP) eliminated buspirone's anxiolytic activity, producing only behavioral depression [1]. This experimental dissociation demonstrates that the anxiolytic-like effects of buspirone in this model are attributable primarily to its active metabolite 1-PP, not to the parent molecule. In separate studies, 1-PP exhibited anxiolytic activity in some, but not all, rat anxiety models, whereas diazepam was effective across all models tested [2].

elevated plus-maze anxiolytic activity behavioral pharmacology azapirone metabolism

Validated Research and Industrial Applications for 1-(2-Pyrimidinyl)piperazine CAS 125523-53-7


Reference Standard for Azapirone Drug Metabolism and Pharmacokinetic (DMPK) Studies

1-PP serves as an essential analytical reference standard for quantifying the formation of this common active metabolite following administration of buspirone, tandospirone, gepirone, or ipsapirone. Its validated LC-MS/MS detection methods (linear calibration from 0.5 to 1000 ng/mL, r² ≥ 0.996, CV < 9%) support accurate pharmacokinetic profiling [1]. Given its exclusive CYP2D6-mediated clearance pathway (Km = 171 μM, Vmax = 313 pmol/min·mg), 1-PP is particularly valuable for pharmacogenomic studies evaluating the impact of CYP2D6 polymorphism on azapirone metabolite exposure and clearance variability.

Pharmacological Tool Compound for Isolated α2-Adrenoceptor Antagonism

1-PP is utilized as a selective pharmacological probe for studying α2-adrenoceptor function in both in vitro (synaptosomal superfusion, pA2 = 6.8–7.3) and in vivo (clonidine/xylazine antagonism) systems [2]. Its negligible affinity for dopamine D2, D3, and D4 receptors (Ki > 10,000 nM) and low-potency 5-HT1A partial agonism (Ki = 414 nM, Emax = 54%) provide a cleaner α2-adrenergic pharmacological profile than buspirone or extended azapirone analogs, making it suitable for studies where dopaminergic or high-efficacy serotonergic confounding must be minimized.

Behavioral Pharmacology: Validating Anxiolytic Mechanisms in Preclinical Models

1-PP is employed in rodent anxiety models (elevated plus-maze, conflict paradigms) to dissect the contribution of azapirone metabolites to anxiolytic efficacy. Its dose-dependent anxiolytic-like activity (0.5–13.5 mg/kg) in the elevated plus-maze, combined with the experimental demonstration that proadifen pretreatment abolishes buspirone's activity by blocking 1-PP formation, establishes 1-PP as a critical tool for distinguishing parent drug effects from metabolite-mediated behavioral outcomes [3].

Synthetic Chemistry Intermediate for Azapirone Derivative Development

1-PP serves as the core building block for synthesizing extended azapirone analogs, including compounds with N4-alkyl linkers to imide, adamantyl, or picolinamide moieties. The unsubstituted 2-pyrimidinylpiperazine scaffold provides the foundational pharmacophore from which derivatives with enhanced 5-HT1A affinity (Ki = 1–8 nM) or dual 5-HT1A/5-HT2 activity can be constructed, as demonstrated in the development of adatanserin (WY-50,324) and related clinical candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Pyrimidinyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.